

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Hydroxy-1-indanone

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Compound of Interest

Compound Name: 6-Hydroxy-1-indanone

Cat. No.: B1631100

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Introduction

6-Hydroxy-1-indanone is a crucial chemical intermediate, recognized for its role in the synthesis of various biologically active molecules. Its indanone core is a privileged structure in medicinal chemistry, forming the backbone of compounds with diverse therapeutic applications. Notably, it serves as a precursor for the synthesis of 1,4-dihydroindeno[1,2-c]pyrazoles, which have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK-1), a key regulator in the DNA damage response pathway, thereby showing potential in cancer therapy.^{[1][2]} This guide provides an in-depth overview of the core physicochemical properties of **6-Hydroxy-1-indanone**, complete with experimental protocols and relevant biological pathway context.

Physicochemical Data

The fundamental physicochemical properties of **6-Hydroxy-1-indanone** are summarized in the table below, providing a consolidated resource for laboratory use and computational modeling.

Property	Value	Source
Molecular Formula	C ₉ H ₈ O ₂	[1][3][4]
Molecular Weight	148.16 g/mol	[1][4][5]
Appearance	White to light yellow, powder to crystal	[1][3]
Melting Point	154-158 °C	[1][3][6]
Boiling Point	329.0 ± 31.0 °C (Predicted)	[1][3]
Density	1.305 g/cm ³	[3]
Solubility	Soluble in Methanol	[1][3][7]
pKa	9.45 ± 0.20 (Predicted)	[1][3]
LogP	1.521	[3]
Flash Point	139.8 °C	[3]
Vapor Pressure	9.51E-05 mmHg at 25°C	[3]
Refractive Index	1.631	[3]
CAS Number	62803-47-8	[1]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are key experimental protocols related to **6-Hydroxy-1-indanone**.

Synthesis of 6-Hydroxy-1-indanone via Demethylation

This protocol details the synthesis of **6-Hydroxy-1-indanone** from its methoxy precursor, 6-Methoxy-1-indanone, using aluminum chloride for demethylation.[1][2]

Materials:

- 6-Methoxy-1-indanone (2.5 g, 15.4 mmol)

- Aluminum chloride (5.3 g, 39.7 mmol)
- Toluene (100 mL total)
- Ethyl acetate
- Ice water
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Nitrogen atmosphere

Procedure:

- A suspension of aluminum chloride (5.3 g) in toluene (75 mL) is prepared in a reaction vessel under a nitrogen atmosphere with stirring at room temperature.
- 6-Methoxy-1-indanone (2.5 g) is added slowly to the suspension. Any remaining reactant in the funnel is washed into the vessel with an additional 25 mL of toluene.
- The reaction mixture is heated to reflux and maintained for 1 hour.
- After the reaction is complete, the mixture is cooled to room temperature.
- The cooled mixture is then carefully poured into ice water to quench the reaction.
- The entire mixture is transferred to a separatory funnel using ethyl acetate to aid the transfer.
- The organic and aqueous layers are separated. The organic phase is washed twice with water and once with a saturated sodium chloride solution.
- The washed organic phase is dried over anhydrous magnesium sulfate.
- The drying agent is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield the product, 6-hydroxy-2,3-dihydro-1H-inden-1-one (**6-Hydroxy-1-indanone**), as a light tan solid.[\[1\]](#)[\[2\]](#)

Characterization:

- ^1H NMR (400 MHz, DMSO- d_6): δ 9.72 (s, 1H), 7.36 (d, J = 8 Hz, 1H), 7.07 (dd, J = 8, 3 Hz, 1H), 6.90 (d, J = 3 Hz, 1H), 2.94 (m, 2H), 2.58 (m, 2H).[\[1\]](#)[\[2\]](#)
- ESI-MS m/z : 149 ($[\text{M} + \text{H}]^+$).[\[1\]](#)[\[2\]](#)

General Protocol for Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Apparatus:

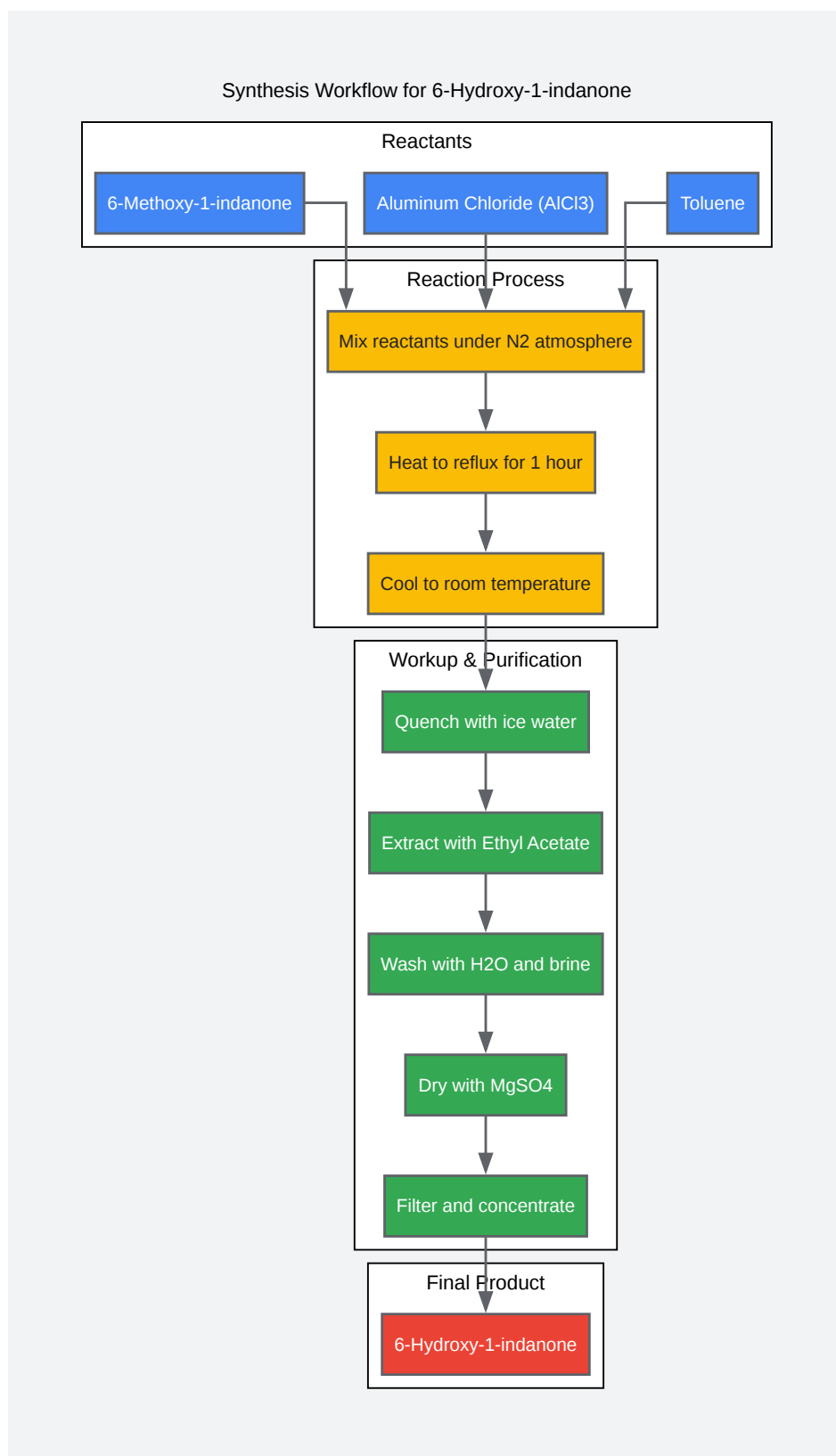
- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)
- Capillary tubes (sealed at one end)
- Sample of **6-Hydroxy-1-indanone**

Procedure:

- A small amount of the dry, crystalline **6-Hydroxy-1-indanone** is packed into the bottom of a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (154-158 °C).
- The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A narrow melting range typically indicates high purity.

Visualizations: Workflow and Biological Context

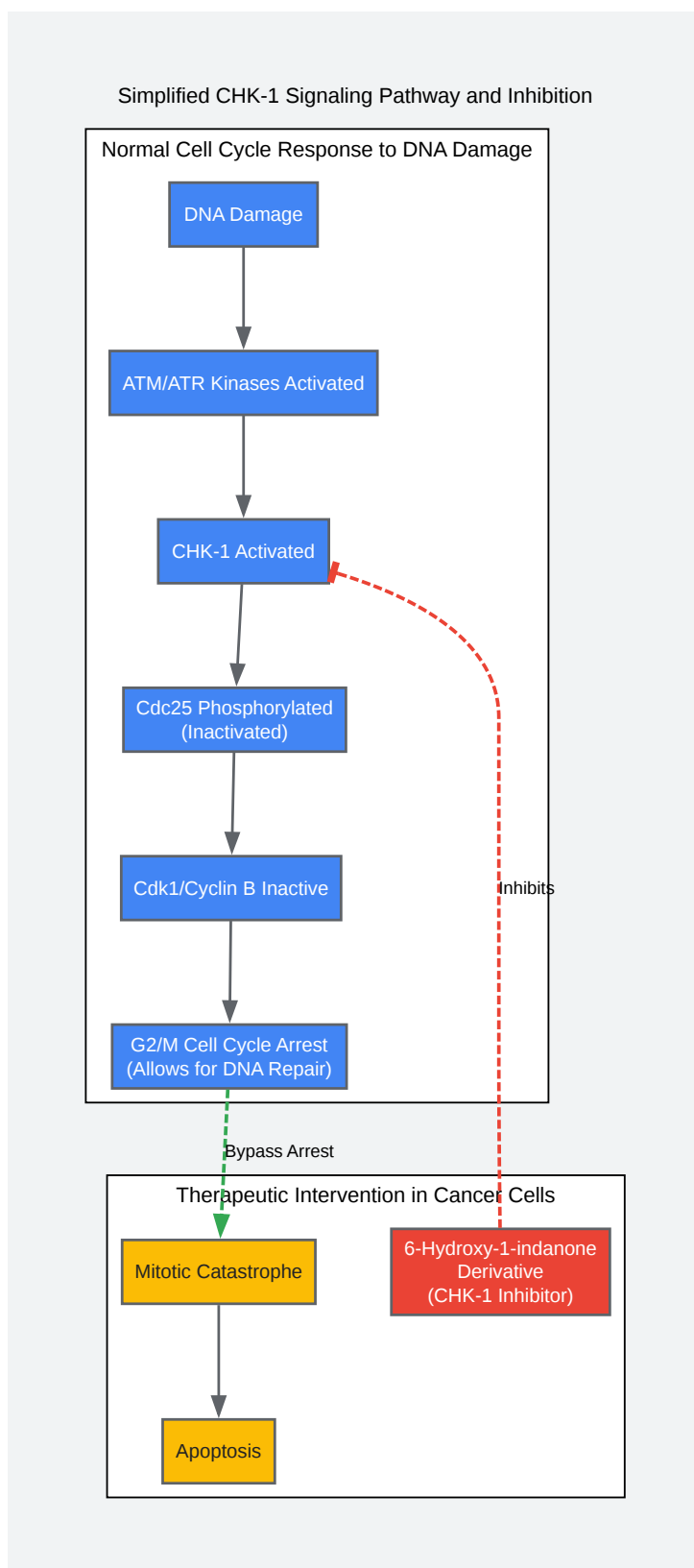
To better illustrate the practical and biological relevance of **6-Hydroxy-1-indanone**, the following diagrams have been generated using Graphviz.



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Caption: Synthesis Workflow for **6-Hydroxy-1-indanone**.

Derivatives of **6-Hydroxy-1-indanone** have been shown to inhibit CHK-1, a critical kinase in the cell's response to DNA damage. The following diagram illustrates this relationship.



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Caption: Role of CHK-1 and its inhibition by indanone derivatives.

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